Cas no 2228479-84-1 (3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)

3-(2-{(tert-Butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid is a specialized intermediate in organic synthesis, featuring a tert-butoxycarbonyl (Boc) protected amine and a methoxy-substituted butanoic acid moiety. Its structural complexity makes it valuable for constructing pharmacologically active compounds, particularly in peptide and heterocycle synthesis. The Boc group ensures amine protection under acidic conditions, while the methoxy and methyl substituents enhance steric control during reactions. This compound is particularly useful in medicinal chemistry for its stability and versatility in multi-step syntheses. Its well-defined reactivity profile allows for precise modifications, making it a reliable choice for researchers developing novel bioactive molecules.
3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid structure
2228479-84-1 structure
Product name:3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid
CAS No:2228479-84-1
MF:C17H25NO5
Molecular Weight:323.384105443954
CID:6197576
PubChem ID:165966569

3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid
    • 2228479-84-1
    • EN300-1874859
    • 3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
    • インチ: 1S/C17H25NO5/c1-16(2,3)23-15(21)18-12-10-8-7-9-11(12)17(4,5)13(22-6)14(19)20/h7-10,13H,1-6H3,(H,18,21)(H,19,20)
    • InChIKey: KMAONLUIOXNIGR-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)C(C)(C)C1C=CC=CC=1NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 323.17327290g/mol
  • 同位素质量: 323.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 427
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • XLogP3: 3.1

3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1874859-0.25g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
0.25g
$1513.0 2023-09-18
Enamine
EN300-1874859-0.1g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
0.1g
$1447.0 2023-09-18
Enamine
EN300-1874859-1.0g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
1g
$0.0 2023-05-23
Enamine
EN300-1874859-0.05g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
0.05g
$1381.0 2023-09-18
Enamine
EN300-1874859-2.5g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
2.5g
$3220.0 2023-09-18
Enamine
EN300-1874859-10g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
10g
$7065.0 2023-09-18
Enamine
EN300-1874859-0.5g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
0.5g
$1577.0 2023-09-18
Enamine
EN300-1874859-5g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
5g
$4764.0 2023-09-18
Enamine
EN300-1874859-1g
3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2-methoxy-3-methylbutanoic acid
2228479-84-1
1g
$1643.0 2023-09-18

3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid 関連文献

3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acidに関する追加情報

Introduction to 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid (CAS No. 2228479-84-1)

3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228479-84-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. Its unique structural features, including a tert-butoxy carbonylamino moiety and a methoxy substituent on the butanoic acid backbone, make it a versatile intermediate in the construction of more complex pharmacophores.

The tert-butoxy carbonylamino group is particularly noteworthy as it serves as an effective protecting group for amino functions, which is a common requirement in multi-step synthetic routes. This feature allows chemists to introduce or manipulate amino groups in a controlled manner, facilitating the synthesis of peptidomimetics and other bioactive molecules. Additionally, the presence of the methoxy group on the second carbon of the butanoic acid chain contributes to the compound's overall solubility and reactivity, making it suitable for various chemical transformations.

In recent years, there has been a surge in research focused on developing new strategies for treating chronic diseases, including cancer, inflammation, and neurological disorders. The demand for innovative drug candidates has driven the exploration of novel molecular architectures, and compounds like 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid have emerged as valuable building blocks in this endeavor. The phenyl ring attached to the amino group provides a hydrophobic surface that can interact with biological targets, while the butanoic acid moiety introduces a carboxylic acid functionality that can be further functionalized.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors. Inhibitors are critical tools in drug discovery, as they can bind to specific enzymes or receptors to modulate their activity. The structural features of 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid make it an excellent candidate for designing such inhibitors. For instance, the phenyl ring can be modified with various substituents to enhance binding affinity to target proteins, while the protecting group ensures that functionalization occurs at predetermined sites.

Recent studies have highlighted the importance of peptidomimetics in drug development. Peptidomimetics are synthetic analogs of natural peptides that retain biological activity but are more stable and easier to synthesize. The tert-butoxy carbonylamino group in 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid plays a crucial role in this context by allowing for selective deprotection and coupling reactions. This flexibility enables chemists to construct complex peptidomimetic structures with high precision, which is essential for achieving optimal pharmacological properties.

The methoxy group on the butanoic acid chain also contributes to the compound's utility in drug design. Methoxy-substituted compounds often exhibit enhanced metabolic stability and improved bioavailability, making them attractive candidates for therapeutic applications. Additionally, the methoxy group can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. These properties make 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid a promising candidate for further development as a lead compound or intermediate in drug discovery programs.

Advances in computational chemistry have also played a significant role in optimizing the design of molecules like 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity, enabling them to design compounds with enhanced potency and selectivity. By leveraging these computational tools, scientists can rapidly screen large libraries of compounds and identify those with optimal pharmacokinetic profiles.

The synthesis of 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butoxy carbonylamino group typically involves reductive amination or amide bond formation, while the methoxy group can be introduced via nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's versatility as a building block for more complex molecules.

In conclusion, 3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid (CAS No. 2228479-84-1) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing peptidomimetics and small-molecule inhibitors. The presence of both protecting groups and functionalizable moieties allows for extensive modifications, enabling chemists to tailor its properties for specific applications. As research continues to advance our understanding of disease mechanisms and target interactions, compounds like this will play an increasingly important role in developing novel therapeutics.

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